methanone CAS No. 1114652-85-5](/img/structure/B2454359.png)

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

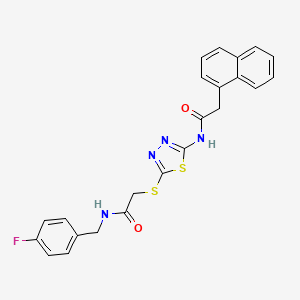

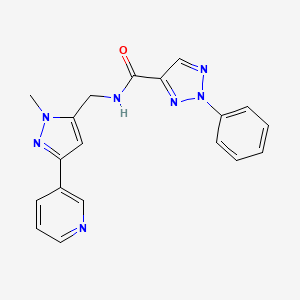

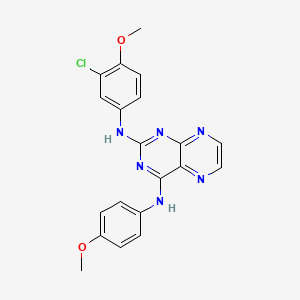

The compound appears to contain a benzothiazinone core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group and a 4-methylphenyl group. The presence of the dioxido group suggests that the compound might have some degree of oxidative stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazinone core, substituted with a 4-chlorophenyl group and a 4-methylphenyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazinone core and the substituent groups. The chlorine atom on the phenyl ring might make that position more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique

Synthesis and Reactivity

- A study by Pouzet et al. (1998) focused on the synthesis of a benzo[b]thiophene sulfoxide derivative through oxidation, which could undergo Michael-type nucleophilic addition, leading to functionalized benzo[b]thiophenes. This method offers a route for the two-step functionalization of acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis and modification of compounds similar to the one (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antimicrobial and Analgesic Activities

- A series of compounds, including those with benzothiazine moieties, were synthesized and exhibited moderate anti-inflammatory, analgesic, and antimicrobial activities, as reported by Pulina et al. (2009). This suggests potential biomedical applications for similarly structured compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Synthesis and Characterization

- Shahana and Yardily (2020) synthesized and characterized novel thiazolyl thiophene derivatives, including structural optimization and theoretical vibrational spectra analyses using density functional theory. These studies provide insight into the structural and electronic properties of thiazine-containing compounds, relevant to the compound of interest (Shahana & Yardily, 2020).

Molecular Docking and Biological Activity

- Jayanna et al. (2013) conducted synthesis, antimicrobial, analgesic activity testing, and molecular docking studies on 1,3-benzoxazol-2-yl derivatives, showing pronounced activities and high receptor affinity in docking studies. This highlights the potential for compounds with benzoxazole and chlorophenyl groups to serve as lead structures in drug development (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

These studies illustrate the diverse scientific research applications of compounds related to "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic methodologies and characterization to potential biomedical uses. The insights gained from these studies could guide future research into the specific compound of interest.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDWLCHSULRSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)